Diethyl 1,2-hydrazinedicarboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 122715. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

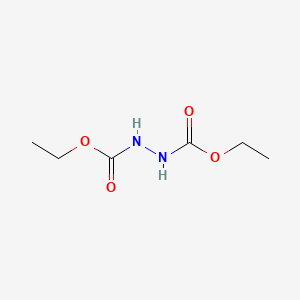

IUPAC Name |

ethyl N-(ethoxycarbonylamino)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O4/c1-3-11-5(9)7-8-6(10)12-4-2/h3-4H2,1-2H3,(H,7,9)(H,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXMLAPZRDDWRRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NNC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6063307 | |

| Record name | 1,2-Hydrazinedicarboxylic acid, diethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6063307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White crystalline solid; [Sigma-Aldrich MSDS] | |

| Record name | sym-Dicarbethoxyhydrazine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20756 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

4114-28-7 | |

| Record name | 1,2-Diethyl 1,2-hydrazinedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4114-28-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Hydrazinedicarboxylic acid, 1,2-diethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004114287 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diethyl bicarbamate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122715 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diethyl bicarbamate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=227421 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diethyl bicarbamate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17295 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diethyl bicarbamate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3002 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Hydrazinedicarboxylic acid, 1,2-diethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2-Hydrazinedicarboxylic acid, diethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6063307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethyl bicarbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.730 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIETHYLBICARBAMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JM7K3GHL4L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of Diethyl 1,2-Hydrazinedicarboxylate from Ethyl Chloroformate: A Technical Guide

Introduction

Diethyl 1,2-hydrazinedicarboxylate, also known as diethyl hydrazodicarboxylate, is a stable crystalline solid that serves as a crucial intermediate in organic synthesis.[1] Its primary application lies in its role as the precursor to diethyl azodicarboxylate (DEAD), a valuable but hazardous reagent widely used in the Mitsunobu reaction for forming carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds.[2][3] This guide provides an in-depth technical overview of the synthesis of this compound from the reaction of ethyl chloroformate with hydrazine hydrate. The content is tailored for researchers, scientists, and professionals in the field of drug development and organic chemistry, offering detailed experimental protocols, quantitative data, and process visualizations.

Overall Synthesis Workflow

The synthesis is a two-step process that begins with the alkylation of hydrazine with ethyl chloroformate to produce this compound. This product can then be oxidized to yield diethyl azodicarboxylate (DEAD).[1][3]

Caption: Overall workflow for the synthesis of this compound and its subsequent oxidation to DEAD.

Experimental Protocol

The following protocol is adapted from a well-established procedure for the preparation of this compound.[4][5]

Materials and Equipment:

-

A 2-liter or 3-liter three-necked flask

-

Mechanical stirrer

-

Two 500-mL dropping funnels

-

Thermometer

-

Ice bath

-

Büchner funnel for filtration

-

Drying oven

Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (moles) | Quantity (grams/mL) |

| 85% Hydrazine Hydrate | 50.06 | 1.0 | 59 g |

| Ethyl Chloroformate | 108.52 | 2.0 | 217 g |

| Sodium Carbonate | 105.99 | 1.0 | 106 g |

| 95% Ethanol | - | - | 500 mL |

| Water | - | - | 1500 mL (total) |

Procedure:

-

Initial Setup: In a 2-liter three-necked flask equipped with a mechanical stirrer, two dropping funnels, and a thermometer, place a solution of 59 g (1 mole) of 85% hydrazine hydrate dissolved in 500 mL of 95% ethanol.[4]

-

Cooling: Cool the reaction flask using an ice bath until the temperature of the hydrazine solution drops to 10°C.[4]

-

First Addition of Ethyl Chloroformate: Begin the dropwise addition of 217 g (2 moles) of ethyl chloroformate. Maintain a steady rate of addition to keep the reaction temperature between 15°C and 20°C.[4][5]

-

Simultaneous Addition: After approximately half of the ethyl chloroformate has been added, begin the simultaneous dropwise addition of a solution of 106 g (1 mole) of sodium carbonate in 500 mL of water from the second dropping funnel.[4]

-

Temperature and Rate Control: Regulate the addition rates of both the remaining ethyl chloroformate and the sodium carbonate solution to ensure the temperature does not exceed 20°C. It is crucial that the addition of ethyl chloroformate is completed slightly before the sodium carbonate to maintain a slight excess of ethyl chloroformate in the reaction mixture at all times.[4][6] A precipitate will form during this stage.[5]

-

Stirring: Once all reactants have been added, wash down any precipitate on the upper walls of the flask with 200 mL of water. Allow the mixture to stir for an additional 30 minutes.[4]

-

Isolation and Purification: Collect the solid precipitate by filtration using a Büchner funnel. Wash the product thoroughly with a total of 800 mL of water.[4]

-

Drying: Dry the collected solid in an oven at 80°C. The resulting product, this compound, should be a white crystalline solid.[4][6]

Quantitative Data Summary

Reaction Parameters and Yield:

| Parameter | Value | Reference |

| Yield | 145–150 g (82–85%) | [4] |

| Melting Point | 131–133°C | [4] |

| Purity | Sufficiently pure for subsequent reactions | [4] |

Physico-chemical Properties of this compound:

| Property | Value | Reference |

| Molecular Formula | C₆H₁₂N₂O₄ | [7][8] |

| Molar Mass | 176.17 g/mol | [7][8] |

| Appearance | White crystalline powder | [6] |

| Boiling Point | 250°C | [6] |

| CAS Number | 4114-28-7 | [7][8] |

Logical Flow of Experimental Steps

The following diagram illustrates the logical sequence of the experimental protocol, highlighting the critical control parameters at each stage.

Caption: Logical flow diagram of the synthesis protocol for this compound.

Conclusion

The synthesis of this compound from ethyl chloroformate and hydrazine hydrate is a robust and high-yielding procedure.[4] The reaction is straightforward but requires careful control of temperature and the rate of addition of reagents to ensure both high yield and purity.[4][5] The resulting product is a stable, solid intermediate that is significantly safer to handle and store than its oxidized derivative, DEAD.[1] This makes it an invaluable precursor for the in-situ generation or direct use of DEAD in various synthetic applications, particularly in the pharmaceutical industry.

References

- 1. Diethyl azodicarboxylate - Wikipedia [en.wikipedia.org]

- 2. grokipedia.com [grokipedia.com]

- 3. Diethyl_azodicarboxylate [chemeurope.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. chembk.com [chembk.com]

- 7. This compound (97%) - Amerigo Scientific [amerigoscientific.com]

- 8. 1,2-Hydrazinedicarboxylic acid, diethyl ester [webbook.nist.gov]

An In-depth Technical Guide to Diethyl 1,2-hydrazinedicarboxylate: Properties, Synthesis, and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl 1,2-hydrazinedicarboxylate, also known as diethyl hydrazodicarboxylate, is a versatile organic compound with the chemical formula C₆H₁₂N₂O₄. It serves as a crucial intermediate in a variety of chemical transformations, most notably as the direct precursor to diethyl azodicarboxylate (DEAD), a widely used reagent in organic synthesis. This technical guide provides a comprehensive overview of the physical and chemical properties, spectral data, synthesis, and reactivity of this compound, tailored for professionals in research and drug development.

Physical and Chemical Properties

This compound is a white to off-white crystalline solid at room temperature.[1] Its fundamental physical and chemical properties are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₂N₂O₄ | [2] |

| Molecular Weight | 176.17 g/mol | [2] |

| Appearance | White to off-white crystalline powder/solid | [1] |

| Melting Point | 131-133 °C (lit.) | [3] |

| Boiling Point | 250 °C (lit.) | [2] |

| Density | 1.3240 g/cm³ | [4] |

| pKa (Predicted) | 8.81 ± 0.43 | [1] |

| CAS Number | 4114-28-7 |

Spectral Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (CDCl₃, 300 MHz): δ (ppm) 8.97 (s, 2H, NH), 3.99-4.06 (m, 4H, CH₂), 1.16 (t, 6H, CH₃).

-

¹³C NMR: Specific data for ¹³C NMR was not found in the provided search results.

Mass Spectrometry

The mass spectrum of this compound is available through the NIST WebBook.[4][5][6] Analysis of the fragmentation pattern is crucial for its characterization. The molecular ion peak (M⁺) would be expected at m/z = 176. Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₂CH₃, m/z = 45) and the ethoxycarbonyl group (-COOCH₂CH₃, m/z = 73).

Infrared (IR) Spectroscopy

A detailed IR spectrum with peak assignments was not explicitly available in the search results. However, characteristic absorption bands would be expected for the N-H stretching of the hydrazine moiety (around 3300-3200 cm⁻¹), C=O stretching of the ester groups (around 1730-1750 cm⁻¹), C-O stretching (around 1250-1000 cm⁻¹), and C-H stretching of the ethyl groups (around 3000-2850 cm⁻¹).

Experimental Protocols

Synthesis of this compound

A well-established and reliable procedure for the synthesis of this compound is available from Organic Syntheses.[7][8]

Materials:

-

85% Hydrazine hydrate

-

95% Ethanol

-

Ethyl chloroformate

-

Sodium carbonate

-

Water

Procedure:

-

In a 2-L three-necked flask equipped with a mechanical stirrer, two 500-mL dropping funnels, and a thermometer, a solution of 59 g (1 mole) of 85% hydrazine hydrate in 500 mL of 95% ethanol is placed.

-

The flask is cooled in an ice bath until the temperature of the solution drops to 10°C.

-

With continuous stirring, 217 g (2 moles) of ethyl chloroformate is added dropwise at a rate that maintains the temperature between 15°C and 20°C.

-

After approximately half of the ethyl chloroformate has been added, a solution of 106 g (1 mole) of sodium carbonate in 500 mL of water is added dropwise simultaneously with the remaining ethyl chloroformate. The addition rates are regulated to keep the temperature below 20°C and to ensure a slight excess of ethyl chloroformate is present until the end of the addition.

-

After the additions are complete, the precipitate on the flask walls is washed down with 200 mL of water, and the mixture is stirred for an additional 30 minutes.

-

The precipitate is collected by filtration using a Büchner funnel, washed thoroughly with a total of 800 mL of water, and then dried in an oven at 80°C.

-

This procedure yields 145–150 g (82–85%) of this compound with a melting point of 131–133°C, which is sufficiently pure for most subsequent reactions.[7][8]

Oxidation to Diethyl Azodicarboxylate (DEAD)

This compound is readily oxidized to the corresponding azo compound, diethyl azodicarboxylate (DEAD). A common laboratory-scale procedure utilizes chlorine as the oxidizing agent.[7]

Materials:

-

This compound

-

Benzene

-

Water

-

Chlorine gas

-

10% Sodium bicarbonate solution

-

Anhydrous sodium sulfate

Procedure:

-

A mixture of 100 g (0.57 mole) of this compound, 500 mL of benzene, and 500 mL of water is placed in a 2-L three-necked flask equipped with a mechanical stirrer and a gas inlet tube.

-

The flask and its contents are tared, placed in an ice bath, and a slow stream of chlorine gas is bubbled into the mixture with stirring.

-

The temperature is maintained below 15°C, and chlorine is introduced until the weight of the flask has increased by 50–55 g.

-

The chlorine flow is stopped, and the mixture is stirred until a clear, orange-colored benzene layer forms upon settling.

-

The layers are separated, and the aqueous layer is extracted once with benzene.

-

The combined benzene solutions are washed twice with 100-mL portions of water, then with 100-mL portions of 10% sodium bicarbonate solution until neutral, and finally twice more with water.

-

The organic layer is dried over anhydrous sodium sulfate.

-

The benzene is removed under reduced pressure on a steam bath, and the residue is distilled under vacuum to yield DEAD.

Hydrolysis of this compound

While a specific protocol for the hydrolysis of this compound was not found, a general procedure for the saponification of a similar dicarboxylate can be adapted.[9] This reaction would yield 1,2-hydrazinedicarboxylic acid.

Materials:

-

This compound

-

Sodium hydroxide (NaOH)

-

Methanol (MeOH)

-

Deionized water

-

Concentrated hydrochloric acid (HCl)

Procedure (Adapted):

-

In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound in a mixture of methanol and a 30% aqueous solution of sodium hydroxide.

-

Heat the reaction mixture to reflux with vigorous stirring and maintain for approximately 4 hours. The reaction progress can be monitored by TLC.

-

After completion, cool the mixture to room temperature and pour it into deionized water.

-

Cool the aqueous phase in an ice bath and acidify by the dropwise addition of concentrated hydrochloric acid to a pH of ~2-3 to precipitate the dicarboxylic acid.

-

Collect the solid product by vacuum filtration, wash with cold deionized water, and dry under vacuum.

Reactivity

The reactivity of this compound is primarily centered around the hydrazine moiety and the two ester functional groups.

-

Oxidation: As detailed in the experimental protocol, the N-N single bond is readily oxidized to an N=N double bond to form diethyl azodicarboxylate (DEAD). This is its most significant and widely utilized reaction.

-

Acylation and Alkylation: The nitrogen atoms of the hydrazine core are nucleophilic and can undergo acylation and alkylation reactions with suitable electrophiles.

-

Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding 1,2-hydrazinedicarboxylic acid.

-

Chelating Agent: The molecule can act as a chelating ligand, binding to metal ions through its nitrogen and oxygen atoms, which has applications in coordination chemistry and materials science.[10]

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting. It is a combustible solid. Personal protective equipment, including gloves, eye protection, and a dust mask, should be worn when handling the powder. It is advisable to avoid breathing the dust and to prevent contact with skin and eyes.[4] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a fundamentally important building block in organic synthesis, primarily valued as the stable precursor to the reactive reagent, diethyl azodicarboxylate. A thorough understanding of its physical and chemical properties, along with well-defined experimental protocols for its synthesis and key transformations, is essential for its effective and safe utilization in research and development. This guide provides a consolidated resource of this critical information for scientists and professionals in the chemical and pharmaceutical industries.

References

- 1. DIETHYL HYDRAZODICARBOXYLATE CAS#: 4114-28-7 [m.chemicalbook.com]

- 2. chembk.com [chembk.com]

- 3. uanlch.vscht.cz [uanlch.vscht.cz]

- 4. 1,2-Hydrazinedicarboxylic acid, diethyl ester [webbook.nist.gov]

- 5. 1,2-Hydrazinedicarboxylic acid, diethyl ester [webbook.nist.gov]

- 6. 1,2-Hydrazinedicarboxylic acid, diethyl ester (CAS 4114-28-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. orgsyn.org [orgsyn.org]

- 9. benchchem.com [benchchem.com]

- 10. chemguide.co.uk [chemguide.co.uk]

In-Depth Technical Guide to Diethyl 1,2-hydrazinedicarboxylate (CAS 4114-28-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl 1,2-hydrazinedicarboxylate (CAS 4114-28-7), also known as diethyl hydrazodicarboxylate, is a chemical compound with the molecular formula C₆H₁₂N₂O₄. It is the diethyl ester of 1,2-hydrazinedicarboxylic acid. This document provides a comprehensive overview of its chemical structure, properties, synthesis, and known biological activities, based on currently available scientific literature. While the compound is utilized in organic synthesis, its biological profile is an area of ongoing investigation.

Chemical Structure and Properties

This compound is a symmetrical molecule featuring a hydrazine core with ethoxycarbonyl groups attached to each nitrogen atom.

Chemical Structure:

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₂N₂O₄ | [1][2][3] |

| Molecular Weight | 176.17 g/mol | [1][2][3] |

| Appearance | White crystalline solid/powder | [1] |

| Melting Point | 131-133 °C (lit.) | [3][4] |

| Boiling Point | 250 °C (lit.) | [3][4] |

| Density | 1.324 g/cm³ | [5] |

| IUPAC Name | ethyl N-(ethoxycarbonylamino)carbamate | [1] |

| InChI | InChI=1S/C₆H₁₂N₂O₄/c1-3-11-5(9)7-8-6(10)12-4-2/h3-4H2,1-2H3,(H,7,9)(H,8,10) | [1][2] |

| InChIKey | JXMLAPZRDDWRRV-UHFFFAOYSA-N | [1][2] |

| SMILES | CCOC(=O)NNC(=O)OCC | [2] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

| Spectroscopic Data | Details |

| ¹H NMR | Data available. |

| ¹³C NMR | Data available. |

| Infrared (IR) | Data available (FTIR, ATR-IR). |

| Mass Spectrometry (MS) | Data available (GC-MS, Electron Ionization).[2] |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of hydrazine hydrate with ethyl chloroformate.

Reaction:

2 C₂H₅O(CO)Cl + N₂H₄·H₂O → C₂H₅O(CO)NHNH(CO)OC₂H₅ + 2 HCl + H₂O

Experimental Procedure:

-

A solution of 85% hydrazine hydrate in 95% ethanol is prepared in a reaction vessel equipped with a stirrer and cooling system.

-

The solution is cooled to approximately 10 °C.

-

Ethyl chloroformate and a solution of sodium carbonate are added dropwise simultaneously with vigorous stirring. The rate of addition is controlled to maintain a slight excess of ethyl chloroformate and to keep the reaction temperature at or below 20 °C.

-

After the addition is complete, the reaction mixture is stirred for an additional 30 minutes.

-

The resulting precipitate is collected by filtration.

-

The solid product is washed thoroughly with water.

-

The final product is dried under vacuum at 80 °C.

This procedure typically yields this compound as a white solid.

Mandatory Visualizations

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

Biological Activity and Signaling Pathways

The biological activity of this compound is not extensively documented in publicly available literature. While the broader class of compounds known as hydrazide-hydrazones has been reported to exhibit a range of biological activities, including antimicrobial properties, specific studies detailing the mechanism of action for this compound are limited.

Some research suggests that this compound can form complexes with metal ions, a characteristic that could potentially modulate its biological activity.[5] There is also speculation about potential inhibitory effects on enzymes, though this requires further investigation.[5]

At present, there are no described signaling pathways in which this compound has been definitively shown to be involved. Therefore, a diagrammatic representation of its interaction with cellular signaling cascades cannot be provided. Further research is necessary to elucidate the specific biological targets and mechanisms of action of this compound.

Conclusion

This compound is a well-characterized chemical compound with established synthetic routes. Its physical and chemical properties are well-documented, providing a solid foundation for its use in research and development. However, a significant knowledge gap exists regarding its specific biological activities and mechanisms of action. For drug development professionals, while the hydrazone scaffold holds promise, this compound itself requires substantial further investigation to determine its therapeutic potential. Future research should focus on detailed in vitro and in vivo studies to identify its biological targets, elucidate any antimicrobial or other pharmacological effects, and explore its potential role in modulating cellular signaling pathways.

References

- 1. 1,2-Hydrazinedicarboxylic acid, 1,2-diethyl ester | C6H12N2O4 | CID 77758 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1,2-Hydrazinedicarboxylic acid, diethyl ester [webbook.nist.gov]

- 3. chembk.com [chembk.com]

- 4. This compound 97 4114-28-7 [sigmaaldrich.com]

- 5. Buy this compound | 4114-28-7 [smolecule.com]

An In-depth Technical Guide on Diethyl 1,2-hydrazinedicarboxylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides core technical data on Diethyl 1,2-hydrazinedicarboxylate, a chemical compound relevant in various research and development applications. The information is presented to be easily accessible and comparable for scientific professionals.

Core Molecular Data

The fundamental molecular properties of this compound are summarized below.

| Property | Value |

| Molecular Formula | C6H12N2O4[1][2] |

| Linear Formula | C2H5OCONHNHCOOC2H5[3][4][5] |

| Molecular Weight | 176.17[1][2][3][4][5] |

| Synonyms | 1,2-Dicarbethoxyhydrazine[1][3][4][5] |

Experimental Protocols

Detailed experimental protocols for the synthesis or use of this compound are not available within the scope of this document. For specific experimental methodologies, researchers are advised to consult peer-reviewed scientific literature and established chemical synthesis databases.

Logical Relationship of Molecular Properties

The following diagram illustrates the relationship between the compound's name, its chemical formula, and its molecular weight.

References

Spectroscopic Profile of Diethyl 1,2-Hydrazinedicarboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for diethyl 1,2-hydrazinedicarboxylate. The information presented is intended to support research and development activities by providing key spectral parameters and detailed experimental protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The structural elucidation of this compound is significantly informed by ¹H and ¹³C NMR spectroscopy. The data presented below were obtained in deuterated chloroform (CDCl₃) and referenced to tetramethylsilane (TMS).

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound exhibits three distinct signals corresponding to the different proton environments in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| 6.59 | Singlet | - | 2H | N-H |

| 4.20 | Quartet | 7.1 | 4H | -O-CH ₂-CH₃ |

| 1.27 | Triplet | 7.1 | 6H | -O-CH₂-CH ₃ |

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides insight into the carbon framework of the molecule.

| Chemical Shift (δ) ppm | Carbon Type |

| 156.9 | C=O (Carbonyl) |

| 62.4 | -O-C H₂-CH₃ |

| 14.5 | -O-CH₂-C H₃ |

Infrared (IR) Spectroscopy

Infrared spectroscopy is a valuable tool for identifying the functional groups present in this compound. The solid sample is typically prepared as a potassium bromide (KBr) pellet for analysis. Key vibrational frequencies are indicative of the N-H, C=O, and C-O bonds within the molecule.

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |

| ~3300 | N-H Stretch | Amide |

| ~1750 | C=O Stretch | Carbonyl (Ester) |

| ~1220 | C-O Stretch | Ester |

| ~2980 | C-H Stretch | Alkyl |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of spectroscopic data. The following sections outline the standard procedures for obtaining NMR and IR spectra for a solid organic compound like this compound.

NMR Spectroscopy Protocol

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

-

Instrument: 400 MHz NMR Spectrometer.

-

¹H NMR:

-

Acquire the spectrum at room temperature.

-

Use a sufficient number of scans to obtain a good signal-to-noise ratio.

-

Reference the spectrum to the residual solvent peak of CDCl₃ (δ 7.26 ppm) or an internal standard (e.g., TMS at δ 0.00 ppm).

-

-

¹³C NMR:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

A longer acquisition time and a greater number of scans are typically required compared to ¹H NMR.

-

Reference the spectrum to the CDCl₃ solvent peak (δ 77.16 ppm).

-

FTIR Spectroscopy Protocol (KBr Pellet Method)

Sample Preparation:

-

Thoroughly dry spectroscopic grade potassium bromide (KBr) in an oven to remove any moisture.

-

In an agate mortar, grind approximately 1-2 mg of this compound with about 100-200 mg of the dried KBr. The mixture should be a fine, homogeneous powder.

-

Transfer the powder to a pellet-forming die.

-

Use a hydraulic press to apply several tons of pressure to the die, forming a transparent or translucent pellet.

Data Acquisition:

-

Instrument: Fourier Transform Infrared (FTIR) Spectrometer.

-

Procedure:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Record a background spectrum of a blank KBr pellet.

-

Record the sample spectrum.

-

The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

-

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for obtaining and interpreting spectroscopic data for an organic compound.

Caption: Workflow for Spectroscopic Analysis.

An In-depth Technical Guide on the Solubility of Diethyl 1,2-Hydrazinedicarboxylate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of diethyl 1,2-hydrazinedicarboxylate. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on presenting the known physical properties, qualitative solubility information, and detailed experimental protocols for both the synthesis of the compound and the determination of its solubility. This guide is intended to be a valuable resource for laboratory work and research applications involving this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. Understanding these properties is essential for its handling, storage, and application in various experimental settings.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₁₂N₂O₄ | [1][2] |

| Molecular Weight | 176.17 g/mol | [1][2] |

| Appearance | White crystalline solid/powder | [1][2] |

| Melting Point | 131-133 °C | [1] |

| Boiling Point | 250 °C | [1] |

| CAS Number | 4114-28-7 | [1][2] |

Solubility Profile

Qualitative Solubility Summary:

Based on recrystallization procedures mentioned in synthetic protocols, this compound exhibits solubility in the following solvents, suggesting it is at least sparingly soluble at elevated temperatures:

-

Ethanol : Used as a reaction solvent in its synthesis.

-

Acetone and Petroleum Ether : Used as a solvent system for recrystallization, indicating some degree of solubility in acetone and lower solubility in petroleum ether.

A related compound, diethyl azodicarboxylate, is noted to be miscible with dichloromethane, diethyl ether, and toluene. While this does not directly translate to the solubility of this compound, it may suggest potential solvents for further investigation.

Given the lack of quantitative data, experimental determination of solubility in solvents relevant to specific research applications is highly recommended. A general protocol for this determination is provided in the following section.

Experimental Protocols

This section details the experimental procedures for the synthesis of this compound and a general method for determining its solubility in organic solvents.

3.1. Synthesis of this compound

The following protocol is based on established synthetic methods found in the literature.

Workflow for the Synthesis and Purification of this compound

Caption: Synthesis and purification workflow for this compound.

Materials:

-

Hydrazine hydrate (85%)

-

Ethyl chloroformate

-

Sodium carbonate

-

Ethanol (95%)

-

Acetone

-

Petroleum ether

-

Ice

Procedure:

-

In a reaction vessel equipped with a stirrer and cooled in an ice bath, a solution of hydrazine hydrate in ethanol is prepared.

-

Ethyl chloroformate is added dropwise to the hydrazine solution, ensuring the temperature is maintained below 20°C.

-

Simultaneously, a solution of sodium carbonate in water is added to neutralize the hydrochloric acid formed during the reaction.

-

After the addition is complete, the reaction mixture is stirred for an additional period to ensure the reaction goes to completion.

-

The resulting precipitate (crude this compound) is collected by filtration.

-

The crude product is washed with water to remove any remaining salts.

-

For purification, the crude solid is recrystallized from a suitable solvent system, such as acetone/petroleum ether. The solid is dissolved in a minimal amount of hot acetone, and petroleum ether is added until turbidity is observed.

-

The solution is allowed to cool, and the pure crystalline product is collected by filtration and dried.

3.2. General Protocol for Solubility Determination (Gravimetric Method)

This protocol outlines a standard laboratory procedure to quantitatively determine the solubility of this compound in a given organic solvent.

Workflow for Gravimetric Solubility Determination

References

Diethyl 1,2-hydrazinedicarboxylate: A Key Precursor in the Synthesis of Diethyl Azodicarboxylate (DEAD)

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Diethyl azodicarboxylate (DEAD) is a versatile reagent in organic synthesis, most notably for its critical role in the Mitsunobu reaction, which facilitates the conversion of alcohols to a variety of functional groups.[1][2] It also functions as an efficient dehydrogenating agent.[2] The synthesis of DEAD is a process of significant interest to the chemical and pharmaceutical industries. A common and effective method for preparing DEAD involves the oxidation of its precursor, Diethyl 1,2-hydrazinedicarboxylate. This guide provides an in-depth overview of this synthesis, focusing on experimental protocols, quantitative data, and safety considerations.

Synthesis Overview

The synthesis of Diethyl azodicarboxylate from this compound is a two-step process. The first step involves the synthesis of the precursor itself, this compound, from hydrazine and ethyl chloroformate. The second, and key, step is the oxidation of this precursor to yield DEAD.[2]

Caption: Overall two-step synthesis of DEAD.

Experimental Protocols

Step 1: Synthesis of this compound

This procedure details the synthesis of the precursor, this compound.

Materials:

-

85% Hydrazine hydrate

-

95% Ethanol

-

Ethyl chloroformate

-

Sodium carbonate

-

Water

Procedure: [3]

-

A solution of 85% hydrazine hydrate in 95% ethanol is placed in a three-necked flask equipped with a mechanical stirrer, dropping funnels, and a thermometer.

-

The flask is cooled in an ice bath to 10°C.

-

Ethyl chloroformate is added dropwise while maintaining the temperature between 15°C and 20°C.

-

After half of the ethyl chloroformate is added, a solution of sodium carbonate in water is added simultaneously with the remaining ethyl chloroformate.

-

After the addition is complete, the mixture is stirred for an additional 30 minutes.

-

The resulting precipitate is collected by filtration, washed with water, and dried at 80°C.

Step 2: Synthesis of Diethyl Azodicarboxylate (DEAD)

This section outlines various methods for the oxidation of this compound to DEAD.

Method A: Oxidation with Chlorine [3]

Materials:

-

This compound

-

Benzene

-

Water

-

Chlorine gas

-

10% Sodium bicarbonate solution

-

Anhydrous sodium sulfate

Procedure: [3]

-

A mixture of this compound, benzene, and water is placed in a three-necked flask and cooled in an ice bath.

-

Chlorine gas is bubbled through the stirred mixture, maintaining the temperature below 15°C.

-

After the reaction is complete, the layers are separated, and the aqueous layer is extracted with benzene.

-

The combined benzene solutions are washed with water and 10% sodium bicarbonate solution until neutral, then washed again with water.

-

The solution is dried over anhydrous sodium sulfate.

-

Benzene is removed under reduced pressure, and the residue is distilled in a vacuum to yield DEAD.

Method B: Oxidation with Nitric Acid [4]

Materials:

-

This compound

-

70% Nitric acid

-

Fuming nitric acid (90-95%)

-

Methylene chloride

-

Ice

Procedure: [4]

-

A mixture of this compound and 70% nitric acid is cooled to 5°C in a three-necked flask.

-

Ice-cold fuming nitric acid is added, and the mixture is stirred at 0-5°C for 2 hours.

-

The reaction mixture is then carefully poured into a stirred mixture of ice, water, and methylene chloride.

-

The layers are separated, and the aqueous layer is extracted with methylene chloride.

-

The combined organic layers are washed with water, sodium bicarbonate solution, and brine, and then dried.

-

The solvent is removed under reduced pressure to yield DEAD.

Method C: Oxidation with Hydrogen Peroxide [5]

Materials:

-

This compound

-

Acidic solution

-

Bromine, hydrobromic acid, sodium bromide, or potassium bromide (as catalyst)

-

Hydrogen peroxide

Procedure: [5]

-

This compound is added to an acidic solution.

-

A catalytic amount of bromine or a bromide salt is added.

-

Excess hydrogen peroxide is added dropwise at a temperature between -15°C and 45°C.

-

The reaction is stirred for 1-10 hours.

-

The product is extracted with an organic solvent.

-

The solvent is distilled off to obtain DEAD.

Quantitative Data Summary

| Step | Reactants | Oxidizing Agent | Solvent(s) | Temperature (°C) | Yield (%) | Reference |

| Synthesis of Precursor | Hydrazine hydrate, Ethyl chloroformate, Sodium carbonate | - | Ethanol, Water | 15-20 | 82-85 | [3] |

| Oxidation to DEAD (Method A) | This compound | Chlorine | Benzene, Water | <15 | 81-83 | [3] |

| Oxidation to DEAD (Method B) | This compound | Nitric Acid/Fuming Nitric Acid | Methylene Chloride | 0-5 | - | [4] |

| Oxidation to DEAD (Method C) | This compound | Hydrogen Peroxide | Acidic Solution | -15 to 45 | High | [5] |

Reaction Mechanism and Workflow Diagrams

Caption: Generalized oxidation of the precursor to DEAD.

Caption: Workflow for DEAD synthesis via chlorine oxidation.

Safety Considerations

Diethyl azodicarboxylate is a thermally unstable compound and can decompose violently, especially when heated.[6][7] It is also sensitive to light and shock.[7][8] Therefore, strict safety precautions are essential.

-

Handling: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[6][9] Avoid inhalation of vapors.[9]

-

Storage: DEAD should be stored in a cool, dry, and dark place, typically refrigerated at 2-8°C.[6][10] It is often supplied and stored as a solution in a solvent like toluene to enhance stability.[8][10]

-

Reaction Conditions: Control reaction temperatures carefully and avoid rapid heating.[6] Distillation of pure DEAD should be avoided.[6]

-

Incompatible Materials: Avoid contact with acids, strong bases, reducing agents, and oxidizing agents.[11]

Conclusion

The synthesis of Diethyl azodicarboxylate using this compound as a precursor is a well-established and efficient method. By understanding the detailed experimental protocols, being aware of the quantitative aspects of the reaction, and strictly adhering to safety guidelines, researchers and drug development professionals can safely and effectively produce this valuable reagent for a wide range of applications in organic synthesis.

References

- 1. Mitsunobu reaction - Wikipedia [en.wikipedia.org]

- 2. Diethyl azodicarboxylate - Wikipedia [en.wikipedia.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. CN102898328A - Synthesis method of diethyl azodicarboxylate and intermediate of diethyl azodicarboxylate - Google Patents [patents.google.com]

- 6. nbinno.com [nbinno.com]

- 7. Page loading... [guidechem.com]

- 8. nbinno.com [nbinno.com]

- 9. datasheets.scbt.com [datasheets.scbt.com]

- 10. grokipedia.com [grokipedia.com]

- 11. fishersci.fi [fishersci.fi]

The Synthetic Versatility of Dialkyl Hydrazinedicarboxylates: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Dialkyl hydrazinedicarboxylates, most notably diethyl azodicarboxylate (DEAD) and diisopropyl azodicarboxylate (DIAD), have emerged as indispensable reagents in modern organic synthesis. Their unique reactivity profile, characterized by the electrophilicity of the nitrogen atoms, enables a wide array of chemical transformations crucial for the construction of complex molecular architectures. This technical guide provides an in-depth exploration of the synthesis, key reactions, and applications of these versatile compounds, with a focus on experimental methodologies and quantitative data to aid in practical laboratory applications.

Synthesis of Dialkyl Hydrazinedicarboxylates

The most common dialkyl hydrazinedicarboxylates, DEAD and DIAD, are typically synthesized from the corresponding dialkyl hydrazinedicarboxylate precursor. A general two-step procedure involves the reaction of a dialkyl carbonate with hydrazine to form the dialkyl hydroazodicarboxylate, followed by oxidation to the corresponding azodicarboxylate.

Experimental Protocol: Synthesis of Diethyl Azodicarboxylate (DEAD)

A representative synthesis of DEAD involves the following steps:

-

Formation of Diethyl Hydroazodicarboxylate: Diethyl carbonate is heated with ethyl carbazate in the presence of a base such as sodium ethoxide. The reaction mixture is typically refluxed for several hours. After cooling, the solution is neutralized to a pH of 3-8, leading to the precipitation of diethyl hydroazodicarboxylate as white crystals. The product is then purified by recrystallization.[1]

-

Oxidation to Diethyl Azodicarboxylate: The purified diethyl hydroazodicarboxylate is dissolved in an acidic solution. An oxidizing agent, such as hydrogen peroxide, is added dropwise at a controlled temperature (typically between -15°C and 45°C) in the presence of a catalytic amount of bromine or a bromide salt. The reaction is monitored until completion, after which the orange-yellow DEAD is extracted with an organic solvent and purified by distillation.[1]

Key Applications in Organic Synthesis

Dialkyl hydrazinedicarboxylates are pivotal reagents in a multitude of organic reactions, including the renowned Mitsunobu reaction, various amination processes, cycloaddition reactions, and the synthesis of heterocyclic compounds.

The Mitsunobu Reaction

The Mitsunobu reaction is a powerful and widely used method for the conversion of primary and secondary alcohols to a variety of other functional groups, such as esters, ethers, and azides, with inversion of stereochemistry.[2][3] The reaction is typically carried out using a phosphine, most commonly triphenylphosphine (PPh₃), and a dialkyl azodicarboxylate like DEAD or DIAD.[2]

Reaction Mechanism:

The mechanism of the Mitsunobu reaction is complex and involves several key intermediates.[2][4] Initially, triphenylphosphine acts as a nucleophile, attacking the electrophilic nitrogen of the azodicarboxylate to form a betaine intermediate. This betaine then deprotonates the acidic nucleophile (e.g., a carboxylic acid) to generate an ion pair. The alcohol then adds to the phosphonium center, forming an alkoxyphosphonium salt, which is a key intermediate. Finally, the nucleophile displaces the activated hydroxyl group in an Sₙ2 fashion, resulting in the desired product with inverted stereochemistry and the formation of triphenylphosphine oxide and the dialkyl hydrazinedicarboxylate byproduct.[2][4]

Caption: The mechanism of the Mitsunobu reaction.

Experimental Protocol: General Procedure for the Mitsunobu Reaction

A typical experimental procedure for the Mitsunobu reaction is as follows:

-

To a solution of the alcohol (1.0 eq.), the nucleophile (e.g., carboxylic acid, 1.2 eq.), and triphenylphosphine (1.5 eq.) in an anhydrous solvent such as THF or diethyl ether at 0 °C, is added the dialkyl azodicarboxylate (1.5 eq.) dropwise.[2][5]

-

The reaction mixture is then typically allowed to warm to room temperature and stirred for several hours until completion, as monitored by thin-layer chromatography (TLC).[5]

-

Work-up usually involves removal of the precipitated triphenylphosphine oxide and the reduced hydrazinedicarboxylate by filtration, followed by an extractive work-up and purification of the product by column chromatography.[5]

Quantitative Data: Substrate Scope of the Mitsunobu Reaction

The Mitsunobu reaction is compatible with a wide range of alcohols and nucleophiles. The following table summarizes representative yields for the esterification of various alcohols with benzoic acid.

| Alcohol | Product | Yield (%) | Reference |

| 1-Butanol | Butyl benzoate | 85-95 | [6] |

| (R)-2-Octanol | (S)-Oct-2-yl benzoate | 80-90 | [2] |

| Benzyl alcohol | Benzyl benzoate | 90-98 | [6] |

| Cyclohexanol | Cyclohexyl benzoate | 75-85 | [6] |

Troubleshooting Common Issues:

A common side reaction in the Mitsunobu reaction is the formation of an N-alkylated hydrazinedicarboxylate, which can occur if the nucleophile is not sufficiently acidic (pKa > 13) or is sterically hindered.[2][3] Using a more acidic nucleophile or pre-forming the betaine intermediate by adding the azodicarboxylate to the phosphine before the addition of the alcohol and nucleophile can sometimes mitigate this issue.[3] The removal of byproducts like triphenylphosphine oxide can also be challenging; using polymer-supported reagents or modified phosphines can facilitate purification.

Electrophilic Amination

Dialkyl hydrazinedicarboxylates serve as excellent electrophilic aminating agents, enabling the formation of C-N bonds. A prominent application is the α-amination of carbonyl compounds, which provides access to valuable α-amino acid and α-amino ketone precursors.[7][8] This transformation is often catalyzed by organocatalysts to achieve high enantioselectivity.[9][10]

Reaction Mechanism:

In a typical organocatalyzed α-amination, the carbonyl compound reacts with a chiral amine catalyst (e.g., a proline derivative) to form a nucleophilic enamine intermediate. This enamine then attacks the electrophilic nitrogen of the dialkyl azodicarboxylate. Subsequent hydrolysis releases the α-aminated carbonyl product and regenerates the catalyst.

Caption: General mechanism for organocatalytic α-amination.

Experimental Protocol: Organocatalytic α-Amination of a β-Keto Ester

A representative procedure for the enantioselective α-amination of a β-keto ester is as follows:

-

To a solution of the β-keto ester (1.0 eq.) and the chiral amine-thiourea catalyst (0.1 eq.) in an appropriate solvent (e.g., toluene) at room temperature, is added diethyl azodicarboxylate (1.2 eq.).

-

The reaction is stirred for the time indicated by TLC analysis.

-

The reaction mixture is then directly purified by flash column chromatography on silica gel to afford the desired α-hydrazino-β-keto ester.

Quantitative Data: Enantioselective α-Amination of β-Keto Esters

The following table presents data for the organocatalyzed α-amination of various cyclic β-keto esters with DEAD.

| β-Keto Ester | Catalyst | Yield (%) | ee (%) | Reference |

| 2-Methoxycarbonylcyclohexanone | Cinchonidine-derived thiourea | 95 | 92 | [10] |

| 2-Ethoxycarbonylcyclopentanone | Proline-derived catalyst | 92 | 88 | [9] |

| Ethyl 2-oxocyclohexanecarboxylate | Bifunctional amine-thiourea | 98 | 96 | [10] |

Cycloaddition Reactions

Dialkyl azodicarboxylates are potent dienophiles and dipolarophiles in various cycloaddition reactions, providing access to a range of nitrogen-containing heterocyclic systems.

As electron-deficient dienophiles, dialkyl azodicarboxylates readily participate in [4+2] cycloaddition reactions with conjugated dienes to afford six-membered heterocyclic rings.[11][12]

Experimental Protocol: Diels-Alder Reaction of Diethyl Azodicarboxylate with a Steroidal Diene

-

A solution of the steroidal diene (1.0 eq.) and diethyl azodicarboxylate (1.1 eq.) in a suitable solvent like benzene is stirred at room temperature.[13]

-

The reaction progress is monitored by TLC.

-

Upon completion, the solvent is evaporated, and the residue is purified by chromatography to yield the Diels-Alder adducts.[13]

Dialkyl azodicarboxylates can react with alkenes in the presence of a suitable catalyst to form pyrazolidine derivatives through a formal [3+2] cycloaddition. This reaction is a valuable method for the synthesis of vicinal diamines after reductive cleavage of the N-N bond.[4][14]

Caption: Workflow for the synthesis of vicinal diamines.

Synthesis of Other Heterocycles

Dialkyl hydrazinedicarboxylates are also employed in the synthesis of other important heterocyclic scaffolds, such as 1,2,4-triazoles.[3]

Reductive Cleavage of the N-N Bond

A crucial subsequent transformation for many adducts derived from dialkyl hydrazinedicarboxylates is the reductive cleavage of the N-N bond. This step is essential for accessing valuable functional groups like vicinal diamines from pyrazolidine precursors. Various reducing agents can be employed for this purpose, including samarium(II) iodide (SmI₂), sodium in liquid ammonia, or catalytic hydrogenation.[15][16] The choice of reducing agent often depends on the other functional groups present in the molecule.

Experimental Protocol: Reductive Cleavage using Samarium(II) Iodide

-

A solution of the N-N bond-containing substrate in a solvent like THF is treated with a solution of SmI₂ at room temperature or below.

-

The reaction is stirred until the starting material is consumed.

-

The reaction is then quenched, and the product is isolated through an appropriate work-up procedure.

Applications in the Total Synthesis of Natural Products

The reliability and stereospecificity of reactions involving dialkyl hydrazinedicarboxylates have made them invaluable tools in the total synthesis of complex natural products. A classic example is the use of the Mitsunobu reaction in several total syntheses of strychnine. For instance, in Fukuyama's synthesis, a double Mitsunobu reaction was employed to construct a challenging nine-membered ring intermediate.[17][18] This key step proceeded in high yield and set the stage for subsequent transformations to complete the intricate cage-like structure of strychnine.[17] The use of the Mitsunobu reaction has also been reported in the synthesis of other complex molecules like quinine, morphine, and oseltamivir.[3]

Conclusion

Dialkyl hydrazinedicarboxylates are remarkably versatile and powerful reagents in the arsenal of the synthetic organic chemist. Their application in cornerstone reactions like the Mitsunobu reaction, electrophilic aminations, and various cycloadditions facilitates the efficient and often stereoselective construction of C-N, C-O, and C-S bonds. The ability to subsequently cleave the N-N bond in the resulting adducts further enhances their synthetic utility, providing access to important structural motifs such as vicinal diamines. The continued development of new catalytic systems and reaction protocols involving these reagents promises to further expand their role in the synthesis of pharmaceuticals, agrochemicals, and other complex molecular targets.

References

- 1. files01.core.ac.uk [files01.core.ac.uk]

- 2. Mitsunobu Reaction [organic-chemistry.org]

- 3. Mitsunobu reaction - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. A Hydrazine Insertion Route to N'-Alkyl Benzohydrazides by an Unexpected Carbon-Carbon Bond Cleavage [organic-chemistry.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Enantioselective Organocatalyzed Transformations of β-Ketoesters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. quod.lib.umich.edu [quod.lib.umich.edu]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. researchgate.net [researchgate.net]

- 13. Studies on conformation and reactivity. Part IX. Stereochemical aspects of the Diels–Alder reaction of diethyl azodicarboxylate with steroid dienes - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 14. 1,2-diamine synthesis by diamination [organic-chemistry.org]

- 15. Photoinduced Cleavage of N–N Bonds of Aromatic Hydrazines and Hydrazides by Visible Light - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Reductive cleavage of the nitrogen–nitrogen bond in hydrazine derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 17. Is there no end to the total syntheses of strychnine? Lessons to be learned for strategy and tactics in total synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. macmillan.princeton.edu [macmillan.princeton.edu]

An In-depth Technical Guide on the Basic Reactivity of the N-N Bond in Diethyl 1,2-Hydrazinedicarboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diethyl 1,2-hydrazinedicarboxylate, also known as diethyl hydrazodicarboxylate, is a versatile chemical intermediate with significant applications in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals.[1] Its reactivity is primarily centered around the N-N single bond and the adjacent N-H protons. The presence of two electron-withdrawing ethoxycarbonyl groups significantly influences the chemical behavior of the hydrazine moiety, modulating the nucleophilicity of the nitrogen atoms and the strength of the N-N bond. This guide provides a comprehensive overview of the fundamental reactivity of the N-N bond in this compound, covering key transformations such as oxidation, reductive cleavage, and substitution reactions. Detailed experimental protocols, quantitative data, and mechanistic visualizations are presented to offer a thorough understanding for researchers in drug discovery and chemical development.

Physicochemical Properties

This compound is a white crystalline solid at room temperature.[2][3] A summary of its key physicochemical properties is provided in Table 1.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₁₂N₂O₄ | [2][3][4] |

| Molecular Weight | 176.17 g/mol | [2][3][4] |

| Melting Point | 131-133 °C | [2][3] |

| Boiling Point | 250 °C | [2][3] |

| IUPAC Name | Diethyl hydrazine-1,2-dicarboxylate | [3] |

| Synonyms | 1,2-Dicarbethoxyhydrazine, Diethyl hydrazodicarboxylate | [2] |

| CAS Number | 4114-28-7 | [2][3][4] |

Core Reactivity of the N-N Bond

The reactivity of this compound can be broadly categorized into three main areas: reactions involving the N-H protons, oxidation of the N-N bond, and cleavage of the N-N bond.

Reactivity of the N-H Protons: Substitution Reactions

The nitrogen atoms in this compound are nucleophilic and can react with various electrophiles.

While direct arylation can be challenging, a common strategy involves the reaction of its oxidized form, diethyl azodicarboxylate (DEAD), with activated aromatic compounds in the presence of a Lewis acid catalyst to yield N-aryl derivatives.

Experimental Protocol: Synthesis of Diethyl 1-(4-methoxyphenyl)hydrazine-1,2-dicarboxylate [5]

To a stirring solution of anisole (0.54 g, 5 mmol, 2 equivalents) in 8 mL of dichloromethane (CH₂Cl₂), a solution of diethyl azodicarboxylate (DEAD) (0.44 g, 2.5 mmol) in 2 mL of CH₂Cl₂ is added. Subsequently, 80 μL (0.63 mmol, 25 mol%) of boron trifluoride etherate (BF₃•O(Et)₂) is added via syringe. The resulting solution is stirred until the DEAD is completely consumed, as monitored by thin-layer chromatography (TLC). The reaction mixture is then washed with water (10 mL), and the organic layer is dried over sodium sulfate (Na₂SO₄), filtered, and concentrated to yield the product. This reaction affords the desired product in approximately 90% yield.[5]

Oxidation of the N-N Bond

One of the most fundamental reactions of this compound is its oxidation to diethyl azodicarboxylate (DEAD), a highly versatile reagent in organic synthesis, particularly known for its role in the Mitsunobu reaction.

Experimental Protocol: Oxidation of this compound to Diethyl Azodicarboxylate [6]

A mixture of this compound (100 g, 0.57 mol), benzene (500 mL), and water (500 mL) is placed in a 2-L three-necked flask equipped with a mechanical stirrer and a gas inlet tube. The flask is cooled in an ice bath, and chlorine gas is introduced while maintaining the temperature below 15 °C. The introduction of chlorine is continued until the weight of the reaction mixture increases by 50–55 g. After the addition of chlorine is complete, the mixture is stirred until a clear, orange-colored benzene layer forms upon settling. The layers are then separated, and the benzene layer is washed with a sodium bicarbonate solution and water, dried, and concentrated under reduced pressure to yield diethyl azodicarboxylate.

Caption: Oxidation of this compound to DEAD.

Reductive Cleavage of the N-N Bond

The N-N single bond in this compound can be cleaved under reductive conditions to yield two molecules of ethyl carbamate. The ethoxycarbonyl groups act as activating groups that facilitate this cleavage.[7]

Experimental Protocol: Reductive Cleavage with Zinc in Acetic Acid (General Procedure) [7]

While a specific protocol for this compound is not detailed, a general procedure for the reductive cleavage of N,N'-diacylhydrazines can be adapted. To a solution of the N,N'-diacylhydrazine in acetic acid, an excess of zinc dust is added portion-wise with stirring. The reaction mixture is stirred at room temperature or with gentle heating until the starting material is consumed (monitored by TLC). Upon completion, the excess zinc is filtered off, and the solvent is removed under reduced pressure. The residue is then worked up by extraction to isolate the corresponding amine or amide products. For this compound, this would yield ethyl carbamate.

Caption: Reductive Cleavage of the N-N Bond.

Quantitative Data on N-N Bond Strength

| Bond | Compound | Bond Dissociation Energy (kJ/mol) | Reference(s) |

| N-N | Hydrazine (N₂H₄) | ~167 | [8] |

Applications in Drug Development and Organic Synthesis

This compound serves as a valuable building block in the synthesis of various heterocyclic compounds that are important scaffolds in medicinal chemistry.[1]

Synthesis of Pyrazole Derivatives

Hydrazine derivatives are crucial for the synthesis of pyrazoles, a class of heterocyclic compounds found in numerous pharmaceuticals. A prominent example is the synthesis of the COX-2 inhibitor Celecoxib, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[9][10] While many syntheses of Celecoxib start with hydrazine hydrate or a substituted hydrazine, this compound can be a precursor to more complex substituted hydrazines used in the synthesis of diverse pyrazole libraries for drug discovery.

Caption: General Pathway to Pyrazole Synthesis.

Synthesis of Urea Derivatives

The direct conversion of this compound to simple ureas is not a commonly reported transformation. However, more complex hydrazine derivatives can be precursors to N-acylureas. For instance, dibenzoylhydrazine carboxamide has been shown to react with benzylamines to form N-benzyl-N'-acylureas.[11] This suggests that under specific conditions, the hydrazine moiety can be involved in the formation of urea-like structures, although this is not a primary application of this compound itself. General methods for urea synthesis typically involve the reaction of amines with isocyanates or phosgene equivalents.[12][13]

Conclusion

This compound is a chemical intermediate with a rich and versatile reactivity profile centered on its N-N bond and N-H protons. The presence of the ethoxycarbonyl groups modulates its properties, making it a stable, crystalline solid that is amenable to a variety of transformations. Key reactions include its oxidation to the widely used reagent DEAD and the reductive cleavage of its N-N bond. Furthermore, it serves as a valuable precursor for substituted hydrazines, which are essential building blocks for the synthesis of pharmacologically relevant heterocyclic scaffolds such as pyrazoles. While direct conversion to ureas is not a primary application, its role in the synthesis of complex nitrogen-containing molecules underscores its importance for researchers, scientists, and professionals in the field of drug development. A thorough understanding of its fundamental reactivity allows for its effective utilization in the design and execution of novel synthetic routes to complex molecular targets.

References

- 1. Diethyl_azodicarboxylate [chemeurope.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. CN105753783A - Method for synthesizing celecoxib - Google Patents [patents.google.com]

- 5. article.sapub.org [article.sapub.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Reductive cleavage of the nitrogen–nitrogen bond in hydrazine derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. zenodo.org [zenodo.org]

- 10. benchchem.com [benchchem.com]

- 11. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Urea Formation - Common Conditions [commonorganicchemistry.com]

Discovery and history of diethyl 1,2-hydrazinedicarboxylate

An In-depth Technical Guide to Diethyl 1,2-Hydrazinedicarboxylate: Discovery, Synthesis, and Application

Abstract

This compound, also known as diethyl hydrazodicarboxylate, is a stable crystalline solid that serves as a crucial intermediate in organic synthesis. Its primary significance lies in its role as the direct precursor to diethyl azodicarboxylate (DEAD), a versatile reagent widely employed in numerous chemical transformations, most notably the Mitsunobu reaction. This guide provides a comprehensive overview of the discovery and history of this compound, its physicochemical properties, detailed experimental protocols for its synthesis, and its pivotal function in the context of drug development and complex molecule synthesis through its conversion to DEAD.

Discovery and History

The history of this compound is intrinsically linked to the development of its oxidized counterpart, diethyl azodicarboxylate (DEAD). The journey from a laboratory curiosity to an indispensable synthetic tool was paved by the work of pioneering chemists who established reliable methods for its preparation.[1]

A well-established and widely cited method for synthesizing this compound involves the reaction of ethyl chloroformate with hydrazine hydrate.[1] A key publication by Norman Rabjohn in a 1948 volume of Organic Syntheses detailed a robust, two-step process that became a standard laboratory procedure.[2] This process first involves the formation of this compound as a stable, white solid, which is then isolated and subsequently oxidized to yield DEAD.[2][3] The development of this reliable synthesis made the precursor and its subsequent azo compound more accessible, spurring further exploration of their reactivity.[1]

Over the years, alternative oxidizing agents for the conversion of the hydrazodicarboxylate to the azodicarboxylate were explored, including nitric acid, as a substitute for halogenating agents like chlorine.[2][3] More recent innovations have focused on developing cleaner, more environmentally friendly synthetic routes that avoid hazardous reagents like ethyl chloroformate and chlorine gas. For instance, a patented method utilizes diethyl carbonate and ethyl carbazate, offering better economic efficiency and reduced environmental impact.[2]

Physicochemical Properties

This compound is a white crystalline solid at room temperature.[4] It is significantly more stable to heating than its oxidized form, DEAD, and is conventionally dried at temperatures around 80 °C.[3] Its key quantitative properties are summarized in the table below.

| Property | Value | References |

| CAS Number | 4114-28-7 | [4][5][6] |

| Molecular Formula | C₆H₁₂N₂O₄ | [4][5][6] |

| Molecular Weight | 176.17 g/mol | [4][5][6] |

| Appearance | White crystalline powder | [4] |

| Melting Point | 131-133 °C (lit.) | [4][7] |

| Boiling Point | 250 °C (lit.) | [4][8] |

| Synonyms | 1,2-Dicarbethoxyhydrazine, Diethyl hydrazodicarboxylate | [5][6] |

Experimental Protocols: Synthesis Methodologies

Classical Synthesis via Ethyl Chloroformate and Hydrazine Hydrate

This method, adapted from Organic Syntheses, remains a common laboratory preparation.[7][9]

Reaction: 2 C₂H₅OCOCl + N₂H₄·H₂O → C₂H₅OCONHNHCOOC₂H₅ + 2 HCl + H₂O

Procedure:

-

In a three-necked flask equipped with a mechanical stirrer, dropping funnels, and a thermometer, a solution of 1.0 mole of 85% hydrazine hydrate in 500 mL of 95% ethanol is placed.[7]

-

The flask is cooled in an ice bath until the solution's temperature drops to 10 °C.[7]

-

With continuous stirring, 2.0 moles of ethyl chloroformate are added dropwise. The rate of addition is controlled to maintain the reaction temperature between 15-20 °C.[7]

-

After half of the ethyl chloroformate has been added, a solution of 1.0 mole of sodium carbonate in 500 mL of water is added simultaneously with the remaining ethyl chloroformate, ensuring the temperature does not exceed 20 °C.[7][9] The chloroformate should be in slight excess throughout the addition.[4]

-

After the addition is complete, the reaction mixture is stirred for an additional 30 minutes.[7][9]

-

The resulting white precipitate is collected on a Büchner funnel, washed thoroughly with water, and dried in an oven at 80 °C.[7]

-

This procedure typically yields this compound as a white solid with a yield of 81-85% and a melting point of 131–133 °C.[2][7][9]

Oxidation to Diethyl Azodicarboxylate (DEAD)

The synthesized this compound is the direct precursor to DEAD.

Procedure (using Chlorine):

-

A mixture of 0.57 moles of this compound, 500 mL of benzene (or dichloromethane), and 500 mL of water is placed in a three-necked flask equipped with a mechanical stirrer and a gas inlet tube.[1][2][7]

-

The flask is cooled in an ice bath, and a slow stream of chlorine gas is bubbled through the stirred mixture, maintaining a temperature below 15 °C.[7]

-

The introduction of chlorine is stopped once the appropriate weight increase is observed. The mixture is stirred until a clear, orange-colored organic layer forms.[7]

-

The layers are separated, and the organic solution is washed, dried, and concentrated under reduced pressure. The residue is then distilled in vacuum to yield pure diethyl azodicarboxylate (81-83% yield).[1][2][7]

Role in Organic Synthesis and Drug Development

The primary application of this compound in research and drug development is as a stable, storable precursor to diethyl azodicarboxylate (DEAD).[1][3] DEAD is a key reagent in the Mitsunobu reaction, a powerful and versatile method for the stereospecific conversion of primary and secondary alcohols to a wide variety of functional groups, including esters, ethers, azides, and thioethers, with inversion of configuration.[3][10][11][12]

Discovered by Oyo Mitsunobu, this reaction has become indispensable in the synthesis of complex natural products and pharmaceuticals.[3][11][12] Its applications include the synthesis of the AIDS drug Zidovudine and the potent antitumor agent FdUMP.[3] The reaction typically involves an alcohol, a nucleophile (like a carboxylic acid), triphenylphosphine (PPh₃), and DEAD.[11][12]

Caption: Workflow from precursor synthesis to application.

The mechanism of the Mitsunobu reaction is complex. It begins with the nucleophilic attack of triphenylphosphine on DEAD, forming a betaine intermediate.[11] This intermediate then deprotonates the nucleophile (e.g., carboxylic acid). The resulting anion deprotonates the alcohol, which then attacks the phosphorus atom, forming a key phosphonium salt. In the final step, the activated nucleophile displaces the oxyphosphonium group via an Sₙ2 reaction, resulting in the desired product with inverted stereochemistry.[11]

References

- 1. Diethyl azodicarboxylate | 1972-28-7 | Benchchem [benchchem.com]

- 2. CN102898328A - Synthesis method of diethyl azodicarboxylate and intermediate of diethyl azodicarboxylate - Google Patents [patents.google.com]

- 3. Diethyl azodicarboxylate - Wikipedia [en.wikipedia.org]

- 4. chembk.com [chembk.com]

- 5. scbt.com [scbt.com]

- 6. 1,2-Hydrazinedicarboxylic acid, diethyl ester [webbook.nist.gov]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. 1,2-Hydrazinedicarboxylic acid, diethyl ester [webbook.nist.gov]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. grokipedia.com [grokipedia.com]

- 11. Mitsunobu reaction - Wikipedia [en.wikipedia.org]

- 12. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Use of Diethyl 1,2-Hydrazinedicarboxylate in Heterocyclic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction